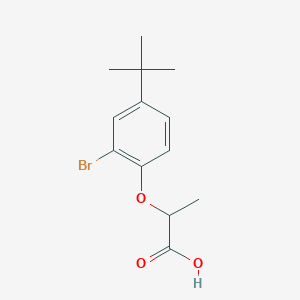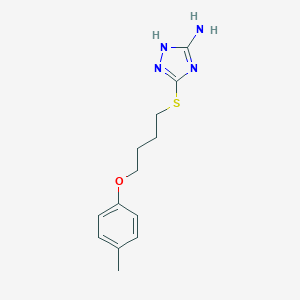![molecular formula C18H21ClN4O2S2 B254349 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has shown potential in scientific research applications.
作用機序
The mechanism of action of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its binding to the dopamine D3 receptor. This binding results in the inhibition of dopamine release, which in turn affects the reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide are still being studied. However, it has been found to have potential in the treatment of drug addiction, as well as other disorders related to reward and motivation.
実験室実験の利点と制限
The advantages of using 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation. However, its limitations include the need for further research to fully understand its biochemical and physiological effects.
将来の方向性
For the research on 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and biochemical and physiological effects. It also has potential for the development of new treatments for drug addiction and other disorders related to reward and motivation. Additionally, it may have applications in other fields such as cancer research and immunology.
合成法
The synthesis of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 2-(propylsulfanyl)pyrimidine-4-carboxylic acid with 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting intermediate is then reacted with thionyl chloride and sodium azide to yield the final product.
科学的研究の応用
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation.
特性
製品名 |
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide |
|---|---|
分子式 |
C18H21ClN4O2S2 |
分子量 |
425 g/mol |
IUPAC名 |
5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2S2/c1-3-8-26-18-21-9-11(19)14(22-18)16(25)23-17-13(15(24)20-2)10-6-4-5-7-12(10)27-17/h9H,3-8H2,1-2H3,(H,20,24)(H,23,25) |
InChIキー |
MLCYESFSHNNIRO-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)







![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)


![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)